molecular formula C16H18O4 B14729638 1,8-Di(furan-2-yl)octane-1,8-dione CAS No. 6268-51-5

1,8-Di(furan-2-yl)octane-1,8-dione

Cat. No.: B14729638
CAS No.: 6268-51-5
M. Wt: 274.31 g/mol
InChI Key: KSDWTZQUCNQSDF-UHFFFAOYSA-N
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Description

1,8-Di(furan-2-yl)octane-1,8-dione is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its two furan rings attached to an octane backbone with ketone groups at positions 1 and 8. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Di(furan-2-yl)octane-1,8-dione can be synthesized through multicomponent reactions involving furan derivatives. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of furan derivatives suggest that scalable methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1,8-Di(furan-2-yl)octane-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

1,8-Di(furan-2-yl)octane-1,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Di(furan-2-yl)octane-1,8-dione involves its interaction with various molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the ketone groups can form

Properties

CAS No.

6268-51-5

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1,8-bis(furan-2-yl)octane-1,8-dione

InChI

InChI=1S/C16H18O4/c17-13(15-9-5-11-19-15)7-3-1-2-4-8-14(18)16-10-6-12-20-16/h5-6,9-12H,1-4,7-8H2

InChI Key

KSDWTZQUCNQSDF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCCCCCC(=O)C2=CC=CO2

Origin of Product

United States

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